2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide features a 3,4-dimethoxyphenyl group linked to an acetamide backbone, with a branched alkyl chain terminating in a 1,2,3-triazole ring.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(2)14(11-21-18-7-8-19-21)20-17(22)10-13-5-6-15(23-3)16(9-13)24-4/h5-9,12,14H,10-11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHYBXBWMPUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Electronic Properties
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Substituents : Replaces dimethoxy groups with chlorine atoms and substitutes the triazole with a thiazole .
- Electronic Profile : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters aromatic ring reactivity. Thiazole introduces sulfur, affecting polarity and hydrogen-bonding.
- Crystal Structure : The dichlorophenyl and thiazole rings are twisted by 61.8° , influencing molecular packing. In contrast, the target compound’s triazole and flexible alkyl chain may adopt a less planar conformation .
N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide ()
- Substituents : Shares the 3,4-dimethoxyphenyl group but includes additional dimethoxyethyl and phenethyl chains.
- Synthesis : Achieved via amide acetal formation with a 77% yield , higher than typical yields for copper-catalyzed triazole syntheses (e.g., reports yields ~60–80%) .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide ()
- Substituents : Features a naphthyloxy group and nitro substituent instead of dimethoxy.
Spectral and Crystallographic Comparisons
Infrared Spectroscopy
- Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹ (cf. : 1671–1682 cm⁻¹ for triazole acetamides).
- Dichlorophenyl-Thiazole Acetamide : C=O at 1650 cm⁻¹ (lower due to thiazole’s electron-withdrawing effect) .
NMR Spectroscopy
- Triazole Protons : In , NH-triazole resonates at δ 13.0 ppm (acidic proton). The target compound’s 2H-triazol-2-yl group lacks an NH, shifting triazole signals to δ 7.5–8.5 ppm (aromatic region).
- Methoxy Groups : Target compound’s dimethoxy peaks appear as singlets near δ 3.8–4.0 ppm , distinct from nitro (δ 8.5–9.0 ppm) or chlorine-substituted analogues .
Crystallography
- Dichlorophenyl-Thiazole Acetamide : Exhibits N–H⋯N hydrogen bonding (R₂²(8) motif), forming dimers. The target compound’s triazole may participate in similar interactions but with altered geometry due to the alkyl chain .
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